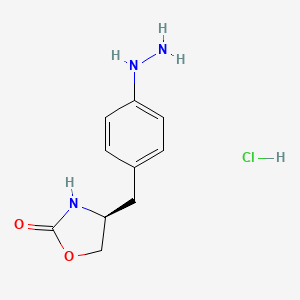

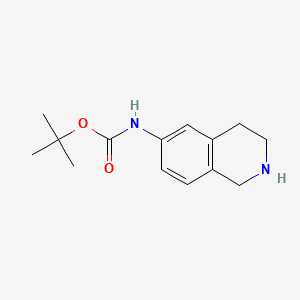

(S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

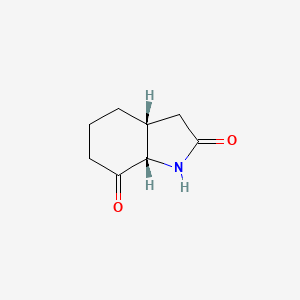

The pharmaceutical important 4-(4-hydrazinylbenzyl)-1,3-oxazolidin-2-one hydrochloride is condensed with salicylaldehyde in methanol in the presence of sodium methoxide forming schiff base 4-{4-[(2Z)-2-(2-hydroxybenzylidene)hydrazinyl]benzyl}-1,3-oxazolidin-2-one . It is characterized by TLC, FT-IR, and NMR spectroscopy .Molecular Structure Analysis

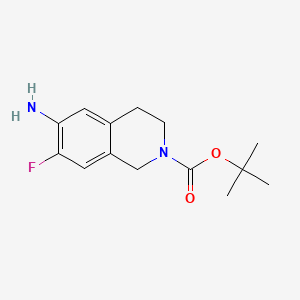

The molecular structure of “(S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride” is defined by its molecular formula C10H14ClN3O2. The average mass is 207.229 Da and the monoisotopic mass is 207.100784 Da .科学研究应用

Antimicrobial Activity against Gram-positive Bacteria

Oxazolidinones, including derivatives like DA-7218, demonstrated potent activity against various Gram-positive bacteria, including Nocardia and Mycobacterium. DA-7218, specifically, showed effectiveness in treating experimental murine actinomycetoma caused by Nocardia brasiliensis, suggesting potential for treating infections caused by similar pathogens (Espinoza-González et al., 2008).

Potent Antituberculosis Activity

Studies comparing oxazolidinones like PNU-100480 and linezolid revealed that PNU-100480 exhibited more potent bactericidal activity against Mycobacterium tuberculosis. This indicates the potential of oxazolidinones, possibly including (S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride, to significantly shorten the duration of therapy for both drug-susceptible and multidrug-resistant tuberculosis (Williams et al., 2008).

Neuropharmacological Effects

Oxazolidinone derivatives have also been researched for their neuropharmacological effects:

- Effects on Central Nervous System (CNS): Certain oxazolidinone derivatives like MLV-6976 demonstrated significant reduction in the severity of decerebrate rigidity in rats, indicating a potential role in managing conditions associated with increased CNS activities. These findings suggest that oxazolidinones might act on the brainstem or higher brain levels without significantly affecting the spinal cord or peripheral nervous system (Masaki & Shinozaki, 1986).

Antioxidase Inhibition and Antidepressant Activity

Oxazolidinones have been studied for their effects on enzyme inhibition and potential antidepressant activity:

Inhibition of Monoamine Oxidase (MAO)

Furazolidone, a nitrofuran derivative containing the 3-amino-2-oxazolidinone moiety, showed significant inhibition of liver mitochondrial MAO in rats after oral administration. This suggests that derivatives of oxazolidinones could potentially be explored for their MAO inhibitory effects and their potential applications in neuropsychiatric disorders (Stern et al., 1967).

Effects on Serotonin Metabolism

Another oxazolidinone derivative, AS-8, showed the capability of stimulating serotonin (5-HT) synthesis in mammalian brains, indicating a potential antidepressant effect. This highlights the possible therapeutic applications of oxazolidinones in treating depression or other mood disorders (Chilmonczyk, 1995).

属性

IUPAC Name |

(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9;/h1-4,9,13H,5-6,11H2,(H,12,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOPNEVQPPHZLO-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/no-structure.png)

![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)

![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)

![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)